molecular formula C13H12N2O2S B12907980 3-Phenyl-6,7-dihydro-1H-thiopyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione CAS No. 21004-34-2

3-Phenyl-6,7-dihydro-1H-thiopyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione

Cat. No.: B12907980
CAS No.: 21004-34-2
M. Wt: 260.31 g/mol
InChI Key: YWZWCTZMWKVUBE-UHFFFAOYSA-N
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Description

3-Phenyl-6,7-dihydro-1H-thiopyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione is a heterocyclic compound that features a thiopyrano-pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-6,7-dihydro-1H-thiopyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds can lead to the formation of the thiopyrano ring, followed by further functionalization to introduce the pyrimidine moiety .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-6,7-dihydro-1H-thiopyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiopyrano ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrimidine ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles, and bases are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or pyrimidine core .

Scientific Research Applications

3-Phenyl-6,7-dihydro-1H-thiopyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 3-Phenyl-6,7-dihydro-1H-thiopyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-6,7-dihydro-1H-thiopyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione is unique due to its specific combination of a thiopyrano ring fused with a pyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various fields.

Properties

CAS No.

21004-34-2

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

3-phenyl-1,5,6,7-tetrahydrothiopyrano[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C13H12N2O2S/c16-12-10-7-4-8-18-11(10)14-13(17)15(12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,14,17)

InChI Key

YWZWCTZMWKVUBE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(NC(=O)N(C2=O)C3=CC=CC=C3)SC1

Origin of Product

United States

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